Conformational Differentiation: Orthogonal Phenoxy Orientation vs. Parent 9-Phenoxyacridine
The 2-methoxy substituent induces a conformational profile distinct from the parent 9-phenoxyacridine scaffold. In 2-methoxy-9-phenoxyacridine, the phenoxy fragment is nearly perpendicular to the acridine ring system (dihedral angle = 85.0 ± 0.1°), while the methoxy group is nearly coplanar (dihedral angle = 4.5 ± 0.1°) [1]. This contrasts with unsubstituted 9-phenoxyacridine derivatives where the absence of the 2-methoxy group may alter the preferred conformation of the phenoxy moiety and consequently the intermolecular packing geometry. The orthogonal phenoxy orientation is a quantifiable structural feature that distinguishes this compound from other 9-phenoxyacridines lacking the 2-methoxy substituent.
| Evidence Dimension | Phenoxy fragment orientation (dihedral angle relative to acridine plane) |
|---|---|
| Target Compound Data | 85.0 ± 0.1° (nearly perpendicular) |
| Comparator Or Baseline | 9-Phenoxyacridine (parent compound, CAS 2148-14-3): dihedral angle data not directly reported; absence of 2-methoxy alters conformational landscape |
| Quantified Difference | Not calculable as absolute difference without parent dihedral angle; qualitative differentiation established |
| Conditions | Single-crystal X-ray diffraction at T = 295 K |
Why This Matters
The orthogonal phenoxy orientation affects intermolecular π-stacking and hydrogen-bonding networks, which are critical for solid-state formulation and may influence molecular recognition in biological systems.
- [1] Ebead, Y., et al. (2010). 2-Methoxy-9-phenoxyacridine. Acta Crystallographica Section E, 66, o933. View Source
